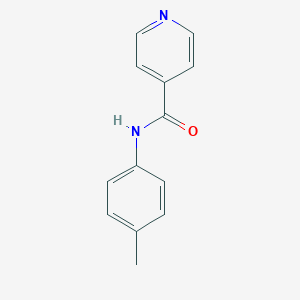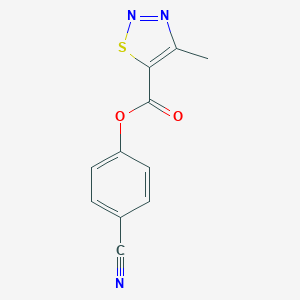
4-Cyanophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, commonly known as CTMC, is a heterocyclic compound with potential applications in various fields of research. It is a member of the thiadiazole family, which is known for its diverse biological activities. CTMC has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CTMC is not fully understood. However, it has been proposed that CTMC exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. CTMC has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Efectos Bioquímicos Y Fisiológicos
CTMC has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. CTMC has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CTMC has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTMC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, CTMC also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of CTMC is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on CTMC. One area of research could be to further investigate the mechanism of action of CTMC. This could help to better understand how CTMC exerts its anti-inflammatory, anti-cancer, and anti-microbial effects. Another area of research could be to explore the potential use of CTMC in combination with other drugs for the treatment of various diseases. Finally, more research could be done to optimize the synthesis method for CTMC to improve the yield and purity of the compound.
Conclusion
In conclusion, CTMC is a heterocyclic compound with potential applications in various fields of research. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. CTMC has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, the mechanism of action of CTMC is not fully understood, and more research is needed to optimize its synthesis method and explore its potential use in combination with other drugs.
Métodos De Síntesis
CTMC has been synthesized using various methods, including the reaction of 4-cyanophenyl isothiocyanate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of a base. Another method involves the reaction of 4-cyanophenyl isothiocyanate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid methyl ester in the presence of a base. The yield of CTMC using these methods has been reported to be around 70-80%.
Aplicaciones Científicas De Investigación
CTMC has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, CTMC has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTMC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CTMC has been reported to exhibit anti-microbial activity against various bacterial and fungal strains.
Propiedades
Nombre del producto |
4-Cyanophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
|---|---|
Fórmula molecular |
C11H7N3O2S |
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C11H7N3O2S/c1-7-10(17-14-13-7)11(15)16-9-4-2-8(6-12)3-5-9/h2-5H,1H3 |
Clave InChI |
CMDOJNKTMDCULX-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)C#N |
SMILES canónico |
CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



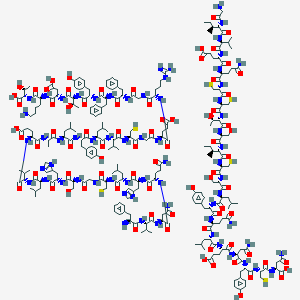
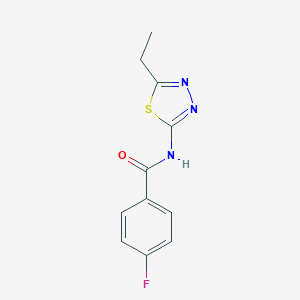
![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
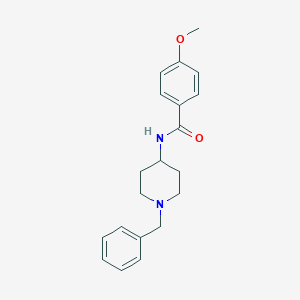
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
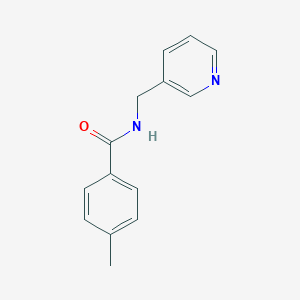
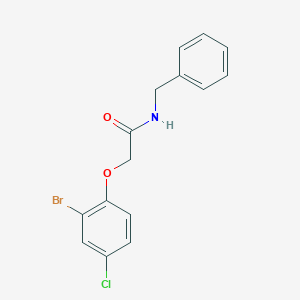
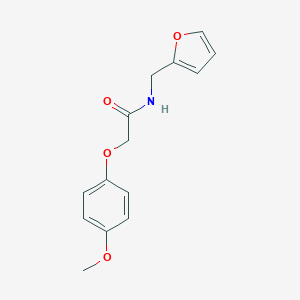
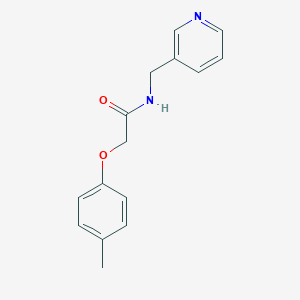
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
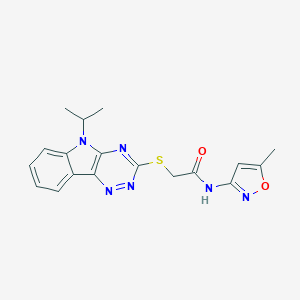
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
